(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
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Overview
Description
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid is a complex organic compound characterized by its multiple hydroxyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclohexane ring: This step may involve cyclization reactions under acidic or basic conditions.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the dihydroxyphenyl group: This can be achieved through coupling reactions, such as Suzuki or Heck coupling.
Carboxylation: Introduction of the carboxylic acid group using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents like thionyl chloride or amination reagents like ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups. It may also be investigated for its role in cellular signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The dihydroxyphenyl groups may interact with reactive oxygen species, neutralizing them and preventing oxidative damage. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid: Similar structure but without the isotopic labeling.
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid methyl ester: Similar structure with a methyl ester group instead of a carboxylic acid.
Uniqueness
The uniqueness of (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid lies in its isotopic labeling, which makes it valuable for tracing studies in metabolic pathways and other biochemical processes.
Properties
Molecular Formula |
C16H18O9 |
---|---|
Molecular Weight |
357.29 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14-,16+/m1/s1/i2+1,4+1,13+1 |
InChI Key |
CWVRJTMFETXNAD-VKWJYGAHSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)O[13C](=O)/[13CH]=[13CH]/C2=CC(=C(C=C2)O)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
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